molecular formula C12H13ClO B12664644 2-(Chlorophenylmethylene)valeraldehyde CAS No. 84100-49-2

2-(Chlorophenylmethylene)valeraldehyde

Cat. No.: B12664644
CAS No.: 84100-49-2
M. Wt: 208.68 g/mol
InChI Key: MUMFVCMDWBXRMP-QXMHVHEDSA-N
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Description

2-(Chlorophenylmethylene)valeraldehyde (CAS 83706-48-3), also known as 5-chloro-2-(chlorophenylmethylene)valeraldehyde, is a chlorinated aromatic aldehyde with the molecular formula C₁₂H₁₂Cl₂O and a molecular weight of 243.129 g/mol . Its structure features a valeraldehyde backbone (five-carbon aldehyde chain) substituted with a chlorophenylmethylene group at the second position and an additional chlorine atom at the fifth carbon. This dual chlorination distinguishes it from simpler aldehydes and enhances its reactivity in synthetic applications, particularly in pharmaceuticals and agrochemicals .

Properties

CAS No.

84100-49-2

Molecular Formula

C12H13ClO

Molecular Weight

208.68 g/mol

IUPAC Name

(2Z)-2-[chloro(phenyl)methylidene]pentanal

InChI

InChI=1S/C12H13ClO/c1-2-6-11(9-14)12(13)10-7-4-3-5-8-10/h3-5,7-9H,2,6H2,1H3/b12-11-

InChI Key

MUMFVCMDWBXRMP-QXMHVHEDSA-N

Isomeric SMILES

CCC/C(=C(\C1=CC=CC=C1)/Cl)/C=O

Canonical SMILES

CCCC(=C(C1=CC=CC=C1)Cl)C=O

Origin of Product

United States

Preparation Methods

The synthesis of 2-(Chlorophenylmethylene)valeraldehyde typically involves the reaction of chlorobenzaldehyde with valeraldehyde under specific conditions. One common method includes the use of a base catalyst to facilitate the condensation reaction between the two aldehydes . The reaction conditions often require controlled temperatures and the presence of a solvent to ensure the desired product yield.

Industrial production methods may involve more advanced techniques such as continuous flow reactors to optimize the reaction efficiency and scalability. These methods ensure a consistent supply of high-purity 2-(Chlorophenylmethylene)valeraldehyde for various applications.

Chemical Reactions Analysis

2-(Chlorophenylmethylene)valeraldehyde undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures to achieve the desired products .

Scientific Research Applications

2-(Chlorophenylmethylene)valeraldehyde has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(Chlorophenylmethylene)valeraldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their structure and function. These interactions can affect various biochemical pathways, influencing cellular processes and responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

2-(Chlorophenylmethylene)valeraldehyde (CAS 84100-49-2)

  • Molecular Formula : C₁₂H₁₃ClO
  • Molecular Weight : 212.68 g/mol
  • Key Differences: Lacks the 5-chloro substitution present in the target compound.
  • Applications : Primarily used as an intermediate in organic synthesis, though its applications are less documented compared to the 5-chloro derivative.

2-(Chloro(4-methylphenyl)methylene)butyraldehyde (CAS 83877-86-5)

  • Molecular Formula : C₁₂H₁₃ClO (estimated)
  • Key Differences :
    • Shorter butyraldehyde chain (four carbons vs. five in valeraldehyde).
    • Contains a 4-methylphenyl group instead of an unsubstituted chlorophenyl ring.

2-Methyl Valeraldehyde (CAS 123-15-9)

  • Molecular Formula : C₆H₁₂O
  • Molecular Weight : 100.16 g/mol
  • Key Differences: A branched, non-chlorinated aldehyde with a simpler structure. Used extensively as a flavoring agent due to its low toxicity and strong odor .
  • Safety Profile : Classified as flammable (NFPA) but lacks the hazardous chlorine-related toxicity of chlorinated analogs .

Valeraldehyde (Pentanal)

  • Molecular Formula : C₅H₁₀O
  • Molecular Weight : 86.13 g/mol
  • Widely used in food flavorings and rubber manufacturing due to its volatility and mild reactivity .
  • Hazards : Highly flammable (NFPA) but poses fewer chronic health risks compared to chlorinated derivatives .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
2-(Chlorophenylmethylene)valeraldehyde 83706-48-3 C₁₂H₁₂Cl₂O 243.129 5-chloro, chlorophenylmethylene
2-(Chlorophenylmethylene)valeraldehyde 84100-49-2 C₁₂H₁₃ClO 212.68 Chlorophenylmethylene (no 5-chloro)
2-(Chloro(4-methylphenyl)methylene)butyraldehyde 83877-86-5 C₁₂H₁₃ClO (est.) ~212.68 4-methylphenyl, butyraldehyde chain
2-Methyl Valeraldehyde 123-15-9 C₆H₁₂O 100.16 Branched alkyl chain
Valeraldehyde 110-62-3 C₅H₁₀O 86.13 Unsubstituted aldehyde

Research Findings

  • Reactivity: The 5-chloro substitution in 2-(Chlorophenylmethylene)valeraldehyde enhances electrophilic aromatic substitution reactivity compared to non-chlorinated analogs, making it valuable in synthesizing chlorinated heterocycles .
  • Toxicity: Chlorinated aldehydes generally exhibit higher acute toxicity than their non-chlorinated counterparts. For example, Valeraldehyde’s LC₅₀ (rat) is 14,500 ppm, while chlorinated derivatives are expected to have significantly lower thresholds due to bioaccumulation risks .
  • Solubility : The chlorophenylmethylene group reduces water solubility, necessitating organic solvents (e.g., DCM, THF) for reactions .

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